molecular formula C22H21ClN2O3S B382170 1-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylpiperidine-3-carboxamide CAS No. 331712-04-0

1-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylpiperidine-3-carboxamide

Cat. No.: B382170
CAS No.: 331712-04-0
M. Wt: 428.9g/mol
InChI Key: QJRBXNKXQRPQFY-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylpiperidine-3-carboxamide is a complex organic compound with significant applications in various scientific fields It is characterized by the presence of a piperidine ring, a naphthalene moiety, and a sulfonyl group attached to a chlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylpiperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Naphthalene Moiety: The naphthalene group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Introduction of the Sulfonyl Group: The sulfonyl group is added through sulfonation reactions, typically using sulfonyl chlorides.

    Final Assembly: The final step involves the coupling of the chlorophenyl group to the piperidine ring, forming the complete compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylpiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylpiperidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)sulfonyl-N-phenylpiperidine-3-carboxamide: Similar structure but with a phenyl group instead of a naphthalene moiety.

    1-(4-chlorophenyl)sulfonyl-N-benzylpiperidine-3-carboxamide: Contains a benzyl group instead of a naphthalene moiety.

Uniqueness

1-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylpiperidine-3-carboxamide is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and physical properties. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and material science.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S/c23-18-10-12-19(13-11-18)29(27,28)25-14-4-7-17(15-25)22(26)24-21-9-3-6-16-5-1-2-8-20(16)21/h1-3,5-6,8-13,17H,4,7,14-15H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRBXNKXQRPQFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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